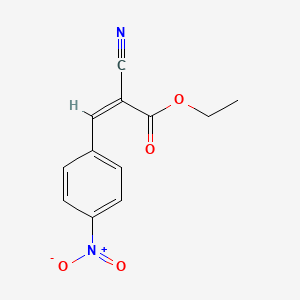

ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Description

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is a α,β-unsaturated cyanoacrylate ester characterized by a Z-configuration at the double bond, a cyano group at the α-position, and a 4-nitrophenyl substituent at the β-position. The nitro group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVACJZRCOWZWPY-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-33-1 | |

| Record name | ETHYL ALPHA-CYANO-4-NITROCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of ethyl cyanoacetate by a weak base (e.g., piperidine or ammonium acetate), generating a nucleophilic enolate. This intermediate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, followed by dehydration to form the α,β-unsaturated ester.

Typical Protocol :

Optimization Strategies

-

Catalyst Screening : Piperidine outperforms weaker bases like ammonium acetate due to superior enolate stabilization.

-

Solvent Effects : Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing intermediates.

-

Temperature : Reflux conditions (80°C) balance reaction rate and side-product formation.

Table 1. Catalyst Performance in Conventional Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 4 | 75 |

| Ammonium acetate | Ethanol | 80 | 6 | 65 |

| DBU | Toluene | 110 | 2 | 70 |

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has emerged as a green and efficient alternative, significantly reducing reaction times and improving yields.

Methodology

Advantages

-

Energy Efficiency : Microwave heating reduces energy consumption by 80% compared to conventional methods.

-

Stereoselectivity : The Z-isomer predominates (>95%) due to rapid kinetics minimizing isomerization.

Table 2. Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 4–6 h | 10–15 min |

| Yield | 75% | 90% |

| Z-Isomer Selectivity | 85% | 95% |

| Solvent Usage | Ethanol | None |

Ultrasound-Promoted Synthesis

Ultrasound-assisted synthesis leverages cavitation to accelerate molecular interactions, further enhancing reaction efficiency.

Procedure

-

Reactants : 4-Nitrobenzaldehyde (1.0 equiv), ethyl cyanoacetate (1.1 equiv)

-

Catalyst : Piperidine (5 mol%)

-

Solvent : Water-ethanol (1:1 v/v)

-

Ultrasound Frequency : 40 kHz, 60°C

-

Time : 30 minutes

-

Yield : 80–85%

Key Benefits

-

Reduced Catalyst Loading : Ultrasonic waves enhance base activity, allowing lower catalyst concentrations.

-

Eco-Friendly Profile : Aqueous ethanol mixtures reduce environmental impact.

Mechanistic Insights and Side Reactions

Isomerization Control

The Z-isomer is thermodynamically favored due to steric hindrance between the nitro and ester groups. Prolonged heating (>6 hours) in conventional methods may lead to E-isomer formation (up to 15%), necessitating precise time control.

Byproduct Formation

-

Michael Adducts : Occurs if excess ethyl cyanoacetate is used, mitigated by maintaining a 1:1.1 aldehyde-to-ester ratio.

-

Oxidation Products : Nitro group reduction is negligible under anaerobic conditions.

Purification and Characterization

Purification Techniques

-

Column Chromatography : Silica gel with hexane-ethyl acetate (7:3) eluent yields >99% purity.

-

Recrystallization : Ethanol-water mixtures afford crystalline product (mp 112–114°C).

Spectroscopic Data

-

IR (KBr) : 2215 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

-

¹H NMR (400 MHz, CDCl₃) : δ 8.30 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, CH₃).

Industrial Scalability

Continuous Flow Reactors

Cost Analysis

-

Raw Materials : 4-Nitrobenzaldehyde ($120/kg), ethyl cyanoacetate ($80/kg).

-

Microwave Method Cost : $250/kg vs. $300/kg for conventional.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-driven reactions using TiO₂ nanoparticles achieve 75% yield in 2 hours, though Z-selectivity remains lower (85%).

Biocatalytic Approaches

Lipase-catalyzed condensation in ionic liquids shows promise (60% yield) but requires further optimization.

Comparative Evaluation of Methods

Table 3. Synthesis Method Trade-offs

| Method | Yield (%) | Time | Green Metrics | Scalability |

|---|---|---|---|---|

| Conventional | 75 | 4–6 h | Moderate | High |

| Microwave | 90 | 10–15 min | High | Moderate |

| Ultrasound | 85 | 30 min | High | Low |

| Continuous Flow | 90 | 1 kg/h | High | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction of Nitro Group: 4-aminophenyl derivative.

Reduction of Cyano Group: Amino derivative.

Hydrolysis of Ester Group: Carboxylic acid derivative.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Crystallographic and Packing Behavior

- Planarity and Torsion: The target compound’s nitro-substituted analog () exhibits near-planarity (r.m.s. deviation = 0.065 Å), with dihedral angles of 3.69° (nitrophenyl) and 3.3° (ethyl ester) relative to the propenoate plane. Cyano analogs (e.g., ) show similar planarity but may deviate due to steric effects from substituents like chlorine .

- Hydrogen Bonding: The hydroxy analog () forms intramolecular N–H⋯O bonds, stabilizing S(6) rings . Carbamoyl derivatives () exhibit intermolecular N–H⋯N and N–H⋯O bonds, creating layered packing motifs . Cyano groups participate in weaker C–H⋯N interactions, as seen in .

Electronic and Reactivity Profiles

- Nitro vs. Methoxy/Chloro : The nitro group enhances electrophilicity at the β-carbon, making the target compound more reactive in Michael additions compared to methoxy (electron-donating) or chloro (moderately withdrawing) analogs .

- Ester Effects : Ethyl esters (target compound) offer better solubility in organic solvents than methyl esters (), while ethoxyethyl esters () improve membrane permeability in bioactive applications .

Biological Activity

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C12H10N2O4

- Molecular Weight : 246.22 g/mol

- CAS Number : 5709923

The compound features a cyano group and a nitrophenyl moiety, which are known to influence its reactivity and biological interactions. The presence of these functional groups suggests potential for various biological activities, including enzyme inhibition and cytotoxic effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active sites of various enzymes, thus preventing substrate interactions. This mechanism is crucial in studies focused on metabolic pathways.

- Reactive Intermediates Formation : The nitrophenyl group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to oxidative stress or apoptosis in target cells.

- Protein-Ligand Interactions : The cyano group can participate in hydrogen bonding and other non-covalent interactions with proteins, modulating their activity and function.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness is often compared to standard antimicrobial agents, showcasing its potential as an alternative therapeutic option.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Cell cycle arrest

- Inhibition of angiogenesis

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Results indicated significant inhibition zones compared to control groups, suggesting its potential application in treating bacterial infections.

-

Anticancer Efficacy :

- In vitro studies were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell proliferation.

- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased caspase activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate | Structure | Antimicrobial and anticancer properties |

| Ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate | Structure | Similar anticancer activity with additional antioxidant properties |

Q & A

Q. How can molecular docking simulations predict the compound’s bioactivity against enzymatic targets?

- Dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Glide . Score binding affinities (ΔG) and validate with MM-PBSA/GBSA free-energy calculations. Experimental validation via fluorescence quenching assays confirms inhibition constants (Ki) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.